benzyl N-(4-acetylnorbornan-1-yl)carbamate
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Overview
Description
Benzyl N-(4-acetylnorbornan-1-yl)carbamate is a synthetic organic compound with a unique structure that combines a benzyl group, a carbamate moiety, and a norbornane derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-(4-acetylnorbornan-1-yl)carbamate typically involves the reaction of benzyl chloroformate with 4-acetylnorbornan-1-amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-(4-acetylnorbornan-1-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or carbamate moieties, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxide, while reduction may produce benzyl N-(4-hydroxynorbornan-1-yl)carbamate.
Scientific Research Applications
Benzyl N-(4-acetylnorbornan-1-yl)carbamate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase and butyrylcholinesterase.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of benzyl N-(4-acetylnorbornan-1-yl)carbamate involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of acetylcholinesterase or butyrylcholinesterase, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Benzyl N-(4-hydroxynorbornan-1-yl)carbamate
- Benzyl N-(4-methylnorbornan-1-yl)carbamate
- Benzyl N-(4-chloronorbornan-1-yl)carbamate
Uniqueness
Benzyl N-(4-acetylnorbornan-1-yl)carbamate is unique due to the presence of the acetyl group on the norbornane ring, which can influence its reactivity and interaction with biological targets. This structural feature distinguishes it from other similar compounds and may confer specific properties that are advantageous for certain applications.
Properties
Molecular Formula |
C17H21NO3 |
---|---|
Molecular Weight |
287.35 g/mol |
IUPAC Name |
benzyl N-(4-acetyl-1-bicyclo[2.2.1]heptanyl)carbamate |
InChI |
InChI=1S/C17H21NO3/c1-13(19)16-7-9-17(12-16,10-8-16)18-15(20)21-11-14-5-3-2-4-6-14/h2-6H,7-12H2,1H3,(H,18,20) |
InChI Key |
UZUGJCMEFWXXHM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C12CCC(C1)(CC2)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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